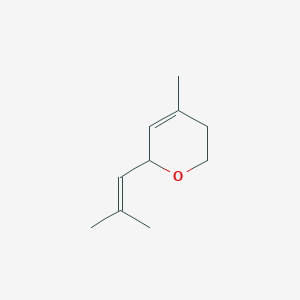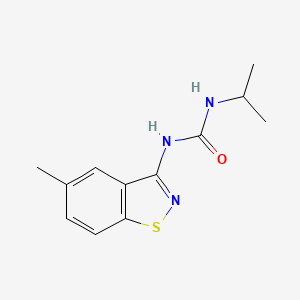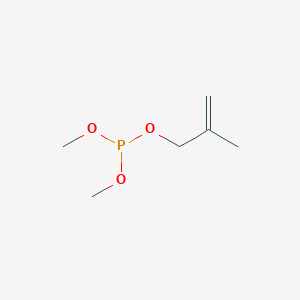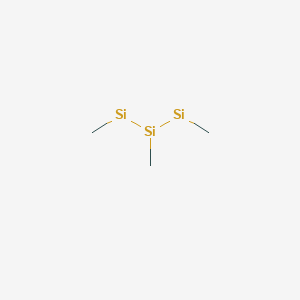![molecular formula C48H75N3O6 B14343461 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) CAS No. 102330-64-3](/img/structure/B14343461.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dicyclohexylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) typically involves multi-step organic reactions. One common method starts with the functionalization of benzene to introduce the oxy groups. This can be achieved through electrophilic aromatic substitution reactions. The subsequent steps involve the attachment of N,N-dicyclohexylacetamide groups through nucleophilic substitution reactions, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The benzene ring and amide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,2,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,3,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is unique due to the specific positioning of the oxy groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This structural arrangement can lead to distinct properties and applications compared to its isomers.
Propriétés
Numéro CAS |
102330-64-3 |
|---|---|
Formule moléculaire |
C48H75N3O6 |
Poids moléculaire |
790.1 g/mol |
Nom IUPAC |
2-[2,3-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C48H75N3O6/c52-45(49(37-20-7-1-8-21-37)38-22-9-2-10-23-38)34-55-43-32-19-33-44(56-35-46(53)50(39-24-11-3-12-25-39)40-26-13-4-14-27-40)48(43)57-36-47(54)51(41-28-15-5-16-29-41)42-30-17-6-18-31-42/h19,32-33,37-42H,1-18,20-31,34-36H2 |
Clé InChI |
VWJSQGHZPVGZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=C(C(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5)OCC(=O)N(C6CCCCC6)C7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


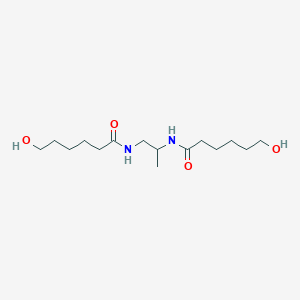
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
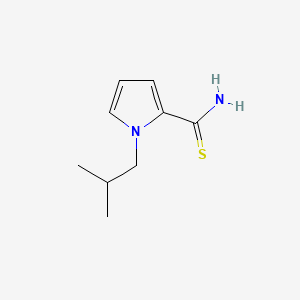
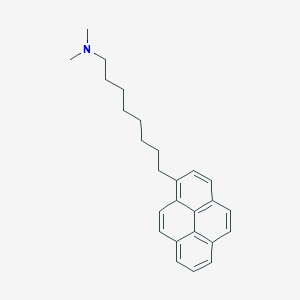
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

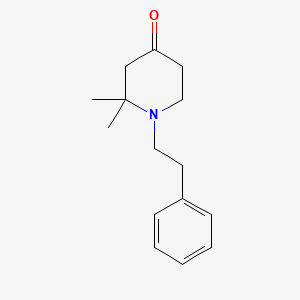
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)

